molecular formula C7H15NO2 B3053370 Methyl 2-(tert-butylamino)acetate CAS No. 53386-65-5

Methyl 2-(tert-butylamino)acetate

Cat. No. B3053370
Key on ui cas rn: 53386-65-5
M. Wt: 145.2 g/mol
InChI Key: CYEJIYSGYKMEHD-UHFFFAOYSA-N
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Patent
US05438035

Procedure details

Methyl bromoacetate (7.1 mL, 75 mmol) is added dropwise to tert-butylamine (31.5 mL, 300 mmol) at 0° C. The reaction mixture is diluted with ether, warmed to room temperature and filtered. The filtrate is concentrated in vacuo to obtain the title product as a clear liquid (10.52 g) which is identified by 1H and 13CNMR spectral analyses.
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
31.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH3:6])=[O:4].[C:7]([NH2:11])([CH3:10])([CH3:9])[CH3:8]>CCOCC>[C:7]([NH:11][CH2:2][C:3]([O:5][CH3:6])=[O:4])([CH3:10])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
7.1 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
31.5 mL
Type
reactant
Smiles
C(C)(C)(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.52 g
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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